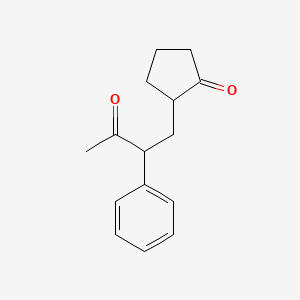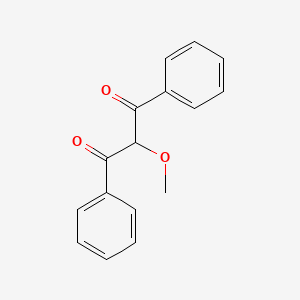
1-Bromo-4-(2,2-dibromocyclopropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(2,2-dibromocyclopropyl)benzene is an organic compound with the molecular formula C9H7Br3 It consists of a benzene ring substituted with a bromine atom and a dibromocyclopropyl group
準備方法
The synthesis of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene typically involves multiple steps. One common method is the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . The dibromocyclopropyl group can be introduced through cyclopropanation reactions involving dibromoalkenes and suitable catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-Bromo-4-(2,2-dibromocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated phenols or reduction to form less brominated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common reagents used in these reactions include Grignard reagents, palladium catalysts, and strong bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Bromo-4-(2,2-dibromocyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Bromo-4-(2,2-dibromocyclopropyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a negatively charged intermediate (Meisenheimer complex) before the substitution occurs . The presence of electron-withdrawing groups like bromine enhances the reactivity of the compound towards nucleophiles .
類似化合物との比較
1-Bromo-4-(2,2-dibromocyclopropyl)benzene can be compared with other brominated benzene derivatives such as:
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains additional chlorine atoms, affecting its reactivity and applications.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its dibromocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives .
特性
CAS番号 |
51884-07-2 |
|---|---|
分子式 |
C9H7Br3 |
分子量 |
354.86 g/mol |
IUPAC名 |
1-bromo-4-(2,2-dibromocyclopropyl)benzene |
InChI |
InChI=1S/C9H7Br3/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2 |
InChIキー |
VFTSVEBYLGSQAC-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Br)Br)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)








![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)



![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
